D4476 Exhibits >8-Fold Superior CK1 Potency and 5-Fold Higher Efficacy in Cellular Assays Compared to IC261
D4476 demonstrates significantly higher potency for CK1 compared to the commonly used CK1 inhibitor IC261. Sigma-Aldrich reports D4476 to be approximately 10-fold more potent than IC261, which has a CK1 IC50 of 2.5 µM . This in vitro potency advantage translates to cellular efficacy, where a 10 µM dose of D4476 reduced CK1 activity to 7% of control, while the same concentration of IC261 only reduced activity to 32% of control .
| Evidence Dimension | CK1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.3 µM |
| Comparator Or Baseline | IC261: IC50 = 2.5 µM |
| Quantified Difference | ~10-fold more potent |
| Conditions | In vitro CK1 activity assay |
Why This Matters
The superior potency of D4476 over IC261 ensures complete CK1 inhibition at lower, less toxic concentrations, which is critical for maintaining cellular health during long-term signaling studies.
